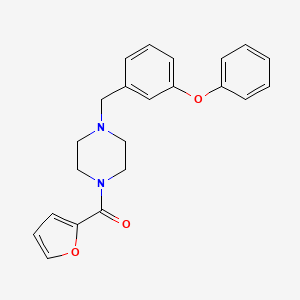
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPCA is a derivative of aniline and contains a pyrazole ring, which gives it unique properties that make it useful in various scientific fields.
Mecanismo De Acción
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline's mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This inhibition can lead to changes in cellular processes, which may have therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to have effects on the central nervous system, including the ability to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it useful for various applications. However, 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline also has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline in scientific research. One potential application is in the development of new cancer therapies, as 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-tumor properties. Additionally, 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline in these areas.
Métodos De Síntesis
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of aniline with various reagents such as bromine and chloroform. The final step involves the reaction of the intermediate product with pyrazole to form 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline.
Aplicaciones Científicas De Investigación
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been used in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-2-1-7(5-10(9)12)13-6-8-3-4-14-15-8/h1-5,13H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZYSGONNHMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=NN2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)



![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)
![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)

![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)

![[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)